molecular formula C13H20FNO3S B12535399 1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- CAS No. 819864-61-4

1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-

Katalognummer: B12535399
CAS-Nummer: 819864-61-4
Molekulargewicht: 289.37 g/mol
InChI-Schlüssel: QUOMHXPYOIRQBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- is a chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a sulfonic acid group and a fluorophenyl group, making it a valuable compound in both research and industrial applications.

Vorbereitungsmethoden

The synthesis of 1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the sulfonic acid group and the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.

Analyse Chemischer Reaktionen

1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it has been investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- can be compared with other similar compounds, such as 3-amino-1-propanesulfonic acid (homotaurine) and 3-hydroxy-1-propanesulfonic acid. These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of 1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]- lies in its specific combination of the sulfonic acid group and the fluorophenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

819864-61-4

Molekularformel

C13H20FNO3S

Molekulargewicht

289.37 g/mol

IUPAC-Name

3-[[1-(4-fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C13H20FNO3S/c1-13(2,15-8-3-9-19(16,17)18)10-11-4-6-12(14)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H,16,17,18)

InChI-Schlüssel

QUOMHXPYOIRQBB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.